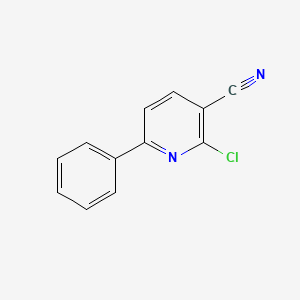

2-Chloro-6-phenylnicotinonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-10(8-14)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROZOMIVAHCNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320731 | |

| Record name | 2-chloro-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43083-14-3 | |

| Record name | 2-Chloro-6-phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 363888 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43083-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-phenylnicotinonitrile: Synthesis, Properties, and Applications

Foreword: The Strategic Value of Substituted Nicotinonitriles

In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules and therapeutic agents. Among the vast array of pyridine derivatives, 2-Chloro-6-phenylnicotinonitrile stands out as a particularly versatile and valuable building block. Its unique electronic architecture, arising from the interplay of a chloro substituent, a nitrile group, and a phenyl ring on the pyridine core, endows it with a rich and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structural Elucidation

This compound is a halogenated heterocyclic compound belonging to the nicotinonitrile family.[1] The precise arrangement of its functional groups is key to its chemical behavior.

-

IUPAC Name: 2-chloro-6-phenylpyridine-3-carbonitrile[1]

-

Common Synonyms: 2-Chloro-6-phenyl-3-pyridinecarbonitrile, 2-chloro-6-phenylpyridine-3-carbonitrile[1]

-

Molecular Weight: 214.65 g/mol [1]

The structure features a central pyridine ring. A chlorine atom is positioned at the 2-position, adjacent to the ring nitrogen, a phenyl group at the 6-position, and a cyano (nitrile) group at the 3-position.[1] This substitution pattern creates a molecule with distinct electronic regions: the electron-withdrawing nature of the chloro and nitrile groups makes the pyridine ring electron-deficient, particularly at the 2-position, while the phenyl group contributes to the molecule's overall steric profile and potential for π-stacking interactions.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for its application in experimental design.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₂H₇ClN₂ | [1][2] |

| Molecular Weight | ~214.65 g/mol | [1] |

| Physical State | Typically a solid at room temperature. | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM) and chloroform. | [1] |

| Core Functional Groups | Pyridine, Chloro, Phenyl, Nitrile (Cyano) | [1] |

| Classification | Halogenated heterocyclic compound, Pyridine derivative, Nitrile. | [1] |

Synthesis Protocol and Mechanistic Considerations

A prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding 2-hydroxypyridine precursor.[1] This transformation is a cornerstone reaction in pyridine chemistry, valued for its efficiency.

Experimental Protocol: Chlorination of 2-Hydroxy-6-phenylnicotinonitrile

Causality: The conversion of the hydroxyl group to a chloro group is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The hydroxyl group in the 2-pyridone tautomer is a poor leaving group. POCl₃ activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-hydroxy-6-phenylnicotinonitrile.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) in excess to serve as both the reagent and the solvent.[1]

-

Heating: The reaction mixture is heated to reflux, typically around 110°C, using an oil bath.[1]

-

Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.[1]

-

Work-up (Quenching): After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to a beaker of crushed ice.[5]

-

Neutralization & Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the lability of the C2-chloro substituent and the versatility of the nitrile group.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the compound an excellent precursor for a wide range of derivatives.[1]

Common Transformations:

-

Amination: Reaction with primary or secondary amines yields 2-amino-6-phenylnicotinonitrile derivatives.[1]

-

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base produces the corresponding 2-alkoxy or 2-aryloxy ethers.[1]

-

Thiolation: Reaction with thiols leads to the formation of 2-thioether derivatives.[1]

Nitrile Group Transformations

The cyano group can undergo a variety of chemical conversions, further expanding the synthetic utility of the molecule:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (2-chloro-6-phenylnicotinic acid) or amide.

-

Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde via reagents like Diisobutylaluminium hydride (DIBAL-H).

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Discovery

The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery, and new synthetic methodologies that provide access to functionalized heterocycles are critical for expanding drug-like chemical space.[6] Chlorine-containing molecules, in particular, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7]

-

Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of more complex molecules with potential biological targets.[1] The ability to easily displace the chloro group allows for the systematic introduction of various functional groups, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

Enzyme Inhibitors: The pyridine-based structure is a common feature in many enzyme inhibitors. For instance, related substituted aminopyrimidinyl thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors for cancer therapy.[8] The this compound core can be elaborated to target the active sites of various enzymes.

-

Fluorescent Probes: Nicotinonitrile derivatives can exhibit interesting photophysical properties. The introduction of specific substituents, such as chloro groups, has been shown to enhance the fluorescence of related 2-amino-4,6-diphenylnicotinonitriles, suggesting potential applications in developing fluorescent sensors or imaging agents.[9]

Safety and Handling

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin irritation and serious eye damage.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[11]

A thorough risk assessment should be conducted before any experimental work is undertaken.[5]

Conclusion

This compound is a high-value synthetic intermediate characterized by its strategic placement of reactive functional groups. Its straightforward synthesis and, most importantly, the high reactivity of its C2-chloro position towards nucleophilic substitution make it an exceptionally useful platform for the synthesis of a diverse array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, ensuring that this compound will continue to be a relevant and frequently utilized building block in advanced chemical research.

References

- 1. This compound (43083-14-3) for sale [vulcanchem.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

Foreword: The Strategic Importance of the Nicotinonitrile Scaffold

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-phenylnicotinonitrile

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine ring, particularly when functionalized as a nicotinonitrile, offers a privileged scaffold. The compound this compound (C₁₂H₇ClN₂) is a quintessential example of a high-value synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position, an activating cyano group at the 3-position, and a phenyl substituent at the 6-position, presents a unique combination of electronic and steric properties.[1] The chlorine atom is an excellent leaving group, making the C-2 position highly susceptible to nucleophilic aromatic substitution, thereby opening a gateway to a diverse library of derivatives.[1][2] This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven technical overview of the primary synthetic pathways to this versatile building block, emphasizing the underlying chemical principles and practical considerations for successful execution.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify key bond formations and strategic precursors. For this compound, two primary disconnections are most viable, leading to two distinct and robust synthetic strategies.

The first approach involves a direct functional group interconversion (FGI), replacing a hydroxyl group at the C-2 position with the target chlorine atom. The second strategy relies on the formation of the pyridine ring itself, followed by the introduction of the chloro substituent from an amino precursor.

Caption: Retrosynthetic analysis of this compound.

II. Pathway 1: Synthesis via Chlorination of 2-Hydroxy-6-phenylnicotinonitrile

This is arguably the most direct and widely employed method. It hinges on the well-established transformation of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) into a 2-chloropyridine.[2][3][4] The reaction is driven by a powerful chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃).

A. Principle and Mechanism

The reaction proceeds through the activation of the pyridone oxygen by phosphorus oxychloride. The pyridine nitrogen attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ion, which displaces the phosphate group to yield the final 2-chloropyridine product. The formation of the stable P-O bond is a strong thermodynamic driving force for the reaction.

References

- 1. This compound (43083-14-3) for sale [vulcanchem.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 2-Chloro-6-phenylnicotinonitrile

Abstract

2-Chloro-6-phenylnicotinonitrile (C₁₂H₇ClN₂) is a substituted pyridine derivative featuring a unique electronic and structural arrangement due to its chloro, phenyl, and cyano functional groups.[1] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. A definitive structural confirmation is paramount for its application in drug development and chemical synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and scientists.

Molecular Structure: The Analytical Blueprint

Before delving into the spectroscopic data, it is essential to establish the hypothesized molecular structure. The molecule consists of a central pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a nitrile group, and at position 6 with a phenyl group.[1] This structure dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.

References

The Versatile Cornerstone: 2-Chloro-6-phenylnicotinonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, 2-chloro-6-phenylnicotinonitrile has emerged as a highly versatile and valuable scaffold.[1] This halogenated heterocyclic compound, a derivative of pyridine, possesses a unique combination of reactive sites that allows for a diverse array of chemical transformations.[1] Its structure, featuring a pyridine ring substituted with a chloro group at the 2-position, a phenyl group at the 6-position, and a nitrile group at the 3-position, provides a strategic framework for the synthesis of a wide range of novel molecules with potential applications in drug discovery and materials science.[1]

The inherent reactivity of this compound stems from the electronic interplay of its constituent functional groups. The electron-withdrawing nature of the nitrile and chloro substituents renders the C-2 position highly susceptible to nucleophilic aromatic substitution, while the nitrile group itself offers a gateway to a variety of functional group interconversions.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of this pivotal building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Synthesis and Characterization: Establishing the Foundation

The most common and efficient route to this compound involves the chlorination of the corresponding 2-hydroxy-6-phenylnicotinonitrile.[1] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

A. General Synthetic Protocol: Chlorination of 2-hydroxy-6-phenylnicotinonitrile[1]

A detailed, step-by-step methodology for a typical chlorination reaction is provided below. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.

Materials:

-

2-hydroxy-6-phenylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-phenylnicotinonitrile (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) using an oil bath.[1] Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring Progress: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Diagram of Synthetic Workflow:

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Chloro-6-phenylnicotinonitrile and Its Derivatives

This guide provides a comprehensive overview of the systematic approach to naming 2-Chloro-6-phenylnicotinonitrile and its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Adherence to these systematic naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts.

Introduction: The Imperative for Systematic Nomenclature

In the fields of medicinal chemistry, materials science, and organic synthesis, the precise and consistent naming of chemical compounds is not merely a matter of convention but a fundamental requirement for scientific integrity. The trivial names that often arise from a compound's origin or a notable property can lead to ambiguity.[1] The IUPAC system provides a logical and universally accepted framework for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure.[2]

This compound and its analogues represent a class of halogenated heterocyclic compounds with significant applications, including as building blocks for bioactive molecules and potential enzyme inhibitors.[3] A thorough understanding of their nomenclature is therefore essential for scientists working with these substances.

Deconstructing the Core Structure: this compound

The IUPAC name for the core compound is 2-chloro-6-phenylpyridine-3-carbonitrile .[3] Let's dissect this name to understand the underlying principles.

The Parent Heterocycle: Pyridine

The foundation of this molecule is a six-membered heterocyclic ring containing one nitrogen atom, which is known by its common and IUPAC-accepted name, pyridine .[4] The systematic name 'azine' is discouraged by IUPAC in favor of 'pyridine'.[4]

Numbering the Pyridine Ring

According to IUPAC rules for monocyclic heterocycles, the heteroatom (in this case, nitrogen) is assigned the lowest possible locant, which is position 1.[5] The numbering then proceeds around the ring to give the substituents the lowest possible numbers.

Diagram 1: Numbering of the Pyridine Ring

Caption: IUPAC numbering of the pyridine ring, starting from the nitrogen atom.

Identifying the Principal Characteristic Group

The molecule contains three distinct functional groups attached to the pyridine ring: a chloro group, a phenyl group, and a nitrile group. IUPAC nomenclature employs a system of seniority to determine the principal characteristic group, which is then cited as the suffix of the name.[2] In this case, the nitrile group (-C≡N) is the principal characteristic group.

When a nitrile group is the principal functional group, the suffix depends on whether the carbon atom of the nitrile is part of the parent chain. If it is, the suffix is "-nitrile". However, when the -C≡N group is attached to a ring, the suffix -carbonitrile is used.[6]

The parent structure is therefore named pyridine-3-carbonitrile , indicating a nitrile group at position 3 of the pyridine ring. This is also known by the semi-systematic name nicotinonitrile .[7][8]

Naming and Locating the Substituents

The remaining groups, the chlorine atom and the phenyl group, are treated as substituents and are listed as prefixes in alphabetical order.[9]

-

Chloro at position 2

-

Phenyl at position 6

Assembling the Final IUPAC Name

Combining these elements gives the full, unambiguous IUPAC name: 2-chloro-6-phenylpyridine-3-carbonitrile .[3]

A Step-by-Step Protocol for Naming Derivatives

To name a derivative of this compound, follow this systematic procedure:

-

Identify the Parent Structure : The parent structure remains pyridine-3-carbonitrile.

-

Identify All Substituents : List all the groups attached to the pyridine ring, including the original chloro and phenyl groups and any new ones.

-

Number the Ring : The numbering of the pyridine ring is fixed, with the nitrogen as position 1.

-

Assign Locants to Substituents : Assign the correct position number to each substituent.

-

Alphabetize the Prefixes : Arrange all the substituent names in alphabetical order.

-

Construct the Full Name : Combine the alphabetized prefixes with their locants, followed by the parent name "pyridine-3-carbonitrile".

Diagram 2: Workflow for Naming Derivatives

Caption: A systematic workflow for the IUPAC naming of substituted nicotinonitriles.

Examples of Derivative Nomenclature

Let's apply this protocol to name some hypothetical derivatives of this compound.

| Derivative Structure | Substituents | Alphabetical Order | IUPAC Name |

| Example 1 | 2-chloro, 4-methyl, 6-phenyl | chloro, methyl, phenyl | 2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |

| Example 2 | 2-chloro, 5-fluoro, 6-phenyl | chloro, fluoro, phenyl | 2-chloro-5-fluoro-6-phenylpyridine-3-carbonitrile |

| Example 3 | 2-bromo, 6-phenyl, 4-(trifluoromethyl) | bromo, phenyl, trifluoromethyl | 2-bromo-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Nomenclature of Related Structures

The principles outlined above can be extended to related compounds where the core functional groups are modified.

Carboxylic Acid Derivatives

If the nitrile group is hydrolyzed to a carboxylic acid, the principal functional group changes. The suffix for a -COOH group attached to a ring is -carboxylic acid .

-

2-chloro-6-phenylpyridine-3-carboxylic acid [10]

Amide Derivatives

Similarly, if the nitrile is converted to an amide, the suffix becomes -carboxamide .

-

2-chloro-6-phenylpyridine-3-carboxamide

Cationic Derivatives (Pyridinium Salts)

When the nitrogen atom of the pyridine ring is protonated or alkylated, a pyridinium cation is formed.[11] The name of the cation is formed by adding "-ium" to the name of the heterocycle.

-

2-chloro-3-cyano-6-phenylpyridin-1-ium

Conclusion

A systematic approach to the nomenclature of this compound and its derivatives, grounded in the principles of IUPAC, is indispensable for clarity and precision in scientific communication. By identifying the parent heterocycle, prioritizing the principal functional group, and correctly locating and alphabetizing all substituents, researchers can ensure that the names they use correspond to unique and unambiguous chemical structures. This guide provides a framework and practical examples to aid researchers, scientists, and drug development professionals in the correct application of these important rules.

References

- 1. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]

- 2. iupac.org [iupac.org]

- 3. This compound (43083-14-3) for sale [vulcanchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyridinium - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Safety

In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a cornerstone of innovation. 2-Chloro-6-phenylnicotinonitrile, a halogenated heterocyclic compound, represents a valuable building block for the creation of more complex, biologically active molecules.[1] Its unique molecular architecture, featuring a pyridine core with chloro, phenyl, and nitrile functional groups, makes it a versatile intermediate in medicinal chemistry.[1] However, the very reactivity that makes this compound a powerful tool in synthesis also necessitates a thorough understanding and proactive approach to its safe handling.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of this compound. As a Senior Application Scientist, it is my experience that true scientific integrity lies not only in the pursuit of groundbreaking discoveries but also in the unwavering commitment to the safety of those who make these discoveries possible. This document moves beyond a simple recitation of standard protocols; it delves into the causality behind safety measures, fostering a culture of informed and vigilant laboratory practice. In the absence of exhaustive toxicological data for this specific compound, we will adopt a conservative approach, treating it as a potentially potent pharmaceutical intermediate and applying best practices for handling such materials.[2][3][4]

Section 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. For this compound, a complete toxicological profile has not been established. Therefore, a risk assessment must be conducted based on its chemical structure and the known hazards of analogous compounds.

1.1 Known Hazard Classifications

Based on available safety data sheets for this compound and structurally similar compounds, the following GHS hazard statements are consistently reported:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, each with the potential for adverse health effects.

1.2 Inferred and Potential Hazards

Given the presence of a nitrile group (cyano group), there is a potential for the release of hydrogen cyanide gas upon reaction with strong acids or under fire conditions. The chlorinated pyridine ring suggests that thermal decomposition may also produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[6]

As a novel, potentially biologically active molecule, the possibility of long-term health effects, including sensitization or other systemic effects, cannot be ruled out. In the absence of specific data, it is prudent to handle this compound as a compound with unknown long-term toxicity and to minimize exposure through all routes.

1.3 Occupational Exposure Limits (OELs)

Currently, there are no established Occupational Exposure Limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH.[7][8] For novel compounds in drug development, it is a common practice to establish an internal OEL based on the available toxicological data of the compound or its analogs.[9] In the absence of such data, a highly conservative approach is warranted, treating the compound as a potent substance and implementing stringent containment measures.[2][3]

Data Summary Table: Physicochemical and Hazard Information

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 43083-14-3 | [10] |

| Molecular Formula | C₁₂H₇ClN₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Physical State | Typically a solid at room temperature | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform) | [1] |

| GHS Hazard Codes | H302, H315, H319, H335 | [5] |

| Potential Hazards | Release of HCN with strong acids; thermal decomposition may produce HCl and NOx. Unknown long-term toxicity. | Inferred |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker. For a compound with the hazard profile of this compound, the following are mandatory:

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood with a face velocity appropriate for the work being performed. This is critical to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Contained Systems: For larger scale operations or repetitive tasks, the use of contained systems such as glove boxes or ventilated balance enclosures is strongly recommended to further minimize the risk of aerosol generation and inhalation.[11]

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator or higher |

| Chemical Reactions and Work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator or higher |

| Purification (e.g., chromatography) | Chemical splash goggles | Double-gloving with nitrile gloves | Flame-resistant lab coat | As determined by risk assessment |

Causality Behind PPE Choices:

-

Double-gloving: Provides an extra layer of protection against potential tears or permeation of the outer glove. It is crucial to change the outer glove immediately upon any known or suspected contamination.

-

Face Shield over Goggles: Offers full-face protection from splashes, which is particularly important when handling solutions or performing reactions that could splash.

-

N95 Respirator: While the fume hood is the primary control for inhalation hazards, an N95 respirator provides an additional layer of protection, especially when handling the solid material where aerosolization is possible.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the integrity of the compound.

3.1 Weighing and Transferring

-

Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling.

-

Weighing: Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

-

Transfer: If transferring the solid, do so carefully to avoid generating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.

-

Cleaning: After weighing and transfer, decontaminate the spatula and any other equipment used with an appropriate solvent. Dispose of the weigh boat or paper as hazardous waste.

3.2 Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. A designated cabinet for toxic or potent compounds is recommended.

-

Incompatibilities: Store away from strong acids and strong oxidizing agents.

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.

4.1 First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

4.2 Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the material to become airborne.

-

Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite or sand.

-

Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact your institution's emergency response team.

Emergency Response Flowchart

Caption: Emergency response flowchart for this compound.

Section 5: Waste Disposal

Proper disposal of this compound and associated contaminated materials is a critical aspect of responsible chemical management to prevent environmental contamination.

-

Waste Categorization: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats), and reaction residues, must be treated as hazardous waste. Specifically, it should be categorized as halogenated organic waste.[12]

-

Waste Containers: Use dedicated, clearly labeled, and sealed containers for halogenated waste. Never mix halogenated waste with non-halogenated waste streams.[12]

-

Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[13] This ensures the complete destruction of the compound and prevents its release into the environment. Do not dispose of this material down the drain or in regular trash.

-

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your environmental health and safety (EHS) department for detailed procedures.

Conclusion: A Culture of Vigilance

The safe and responsible handling of this compound is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety and vigilance within the laboratory. As our understanding of the biological effects of novel compounds evolves, so too must our approach to handling them. By treating this and other new chemical entities with the respect they deserve, we can continue to push the boundaries of scientific discovery while ensuring the well-being of the dedicated professionals who make it all possible.

References

- 1. This compound (43083-14-3) for sale [vulcanchem.com]

- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 3. pharmtech.com [pharmtech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. NICOTINE | Occupational Safety and Health Administration [osha.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-6-phenylnicotinonitrile

Introduction: The Strategic Importance of Substituted Pyridines and the Versatility of 2-Chloro-6-phenylnicotinonitrile

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of therapeutic activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to strategically introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of a molecule's pharmacological profile.

This compound has emerged as a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its structure incorporates several key features that facilitate a range of chemical transformations. The chlorine atom at the 2-position serves as a reactive handle for various cross-coupling reactions and nucleophilic substitutions, while the nitrile and phenyl groups offer opportunities for further functionalization and contribute to the molecule's overall physicochemical properties. These attributes make this compound an attractive starting material for the construction of diverse molecular libraries aimed at identifying novel therapeutic agents.[4]

This technical guide provides detailed application notes and protocols for the synthesis of substituted pyridines utilizing this compound as the key precursor. We will delve into three principal synthetic strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination, alongside traditional nucleophilic aromatic substitution. For each methodology, we will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present data to guide researchers in their synthetic endeavors.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5] In the context of this compound, this reaction facilitates the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The reactivity of aryl chlorides in this step is lower than that of the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[2]

-

Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling with an electron-deficient and sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to enhance the rate of both oxidative addition and reductive elimination.[2]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-phenylnicotinonitrile

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for different boronic acid partners.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄), finely ground

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 214.65 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-6-phenylnicotinonitrile.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85-95 |

| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 100 | 16 | 82-92 |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[6] This reaction provides a direct route to introduce alkynyl functionalities at the 2-position of this compound, which are valuable precursors for further transformations or as key structural elements in biologically active molecules.

Mechanistic Insights

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves two interconnected cycles:

-

Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the palladium cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.

-

Reductive Elimination: The final step is the reductive elimination of the aryl and alkynyl groups from the palladium, yielding the desired product and regenerating the Pd(0) catalyst.[7]

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-6-phenylnicotinonitrile

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol, 214.65 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

-

Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL) via syringe.

-

Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: gradient of ethyl acetate in hexanes) to yield 2-(phenylethynyl)-6-phenylnicotinonitrile.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | 80 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | DIPA | THF | 70 | 88-98 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 75-85 |

Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution: Crafting C-N Bonds

The introduction of nitrogen-containing substituents at the 2-position of the pyridine ring is a crucial transformation in the synthesis of many biologically active molecules. This can be achieved through two primary methodologies: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SₙAr).

Mechanistic Comparison and Strategic Choices

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[1][8] The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and reductive elimination to furnish the C-N bond.[1] This method is particularly advantageous for coupling less nucleophilic amines or when forcing conditions for SₙAr are not desirable.

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. The pyridine nitrogen and the nitrile group in this compound are electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the Meisenheimer intermediate.[9] This method is often simpler and more cost-effective than palladium-catalyzed reactions, especially with strong nucleophiles like alkoxides or primary and secondary amines under thermal or microwave conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Sealed reaction tube

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

In an oven-dried sealed reaction tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

-

Seal the tube, and evacuate and backfill with an inert gas (Argon).

-

Add anhydrous toluene (5 mL), this compound (1.0 mmol, 214.65 mg), and morpholine (1.2 mmol, 0.105 mL).

-

Seal the tube tightly and heat the mixture to 110 °C for 18 hours with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 2-morpholino-6-phenylnicotinonitrile.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Sealed reaction vial (microwave compatible if using microwave irradiation)

-

Magnetic stirrer/hotplate or microwave reactor

-

Standard glassware for workup and purification

Procedure:

-

To a sealed reaction vial, add this compound (1.0 mmol, 214.65 mg) and DMF (5 mL).

-

Add piperidine (2.0 mmol, 0.20 mL).

-

Seal the vial and heat the reaction mixture to 120 °C for 12 hours (alternatively, heat in a microwave reactor at 150 °C for 30 minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour into water (30 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-6-phenylnicotinonitrile.

| Entry | Amine/Nucleophile | Method | Catalyst System / Conditions | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85-95 |

| 2 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |

| 3 | Piperidine | SₙAr | Thermal | - | DMF | 120 | 90-98 |

| 4 | Sodium methoxide | SₙAr | Thermal | - | Methanol | Reflux | 92-99 |

Conclusion

This compound stands as a powerful and versatile intermediate for the synthesis of a wide array of substituted pyridines. The strategic application of modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides reliable and high-yielding routes to introduce aryl, alkynyl, and amino functionalities at the 2-position. Furthermore, classical nucleophilic aromatic substitution remains a highly effective and straightforward method for the incorporation of strong nucleophiles. The protocols and data presented in this guide offer a robust starting point for researchers in medicinal chemistry and drug discovery to harness the synthetic potential of this valuable building block, paving the way for the development of novel and impactful therapeutic agents.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound (43083-14-3) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

Topic: Experimental Setup for the Highly Efficient Chlorination of 2-hydroxy-6-phenylnicotinonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-chloro-6-phenylnicotinonitrile, a key halogenated heterocyclic intermediate in medicinal chemistry.[1] The procedure involves the chlorination of 2-hydroxy-6-phenylnicotinonitrile using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental workflow, outline critical safety protocols for handling hazardous reagents, and describe methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction and Scientific Background

This compound is a valuable molecular scaffold used in the development of more complex, biologically active compounds.[1] Its structure, featuring a pyridine ring substituted with a reactive chloro group, a nitrile moiety, and a phenyl group, makes it a versatile precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution reactions.[1]

The conversion of 2-hydroxypyridines to their 2-chloro counterparts is a fundamental and widely employed transformation in heterocyclic chemistry.[2] The most common and effective method for this conversion is the use of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent.[1][2] This process is efficient and applicable to a wide range of substrates, including various hydroxylated nitrogen-containing heterocycles.[2] Understanding the nuances of this reaction is critical for achieving high yields and purity, which are paramount in drug development workflows.

Reaction Mechanism and Rationale

The chlorination of a 2-hydroxypyridine with POCl₃ proceeds through a well-established mechanism. The lone pair of electrons on the oxygen atom of the hydroxypyridine tautomer (or its corresponding pyridone form) initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate leaving group to yield the final 2-chloro product. This transformation is driven by the formation of the stable phosphate by-product.

Caption: Reaction mechanism for the chlorination of 2-hydroxypyridine.

Materials and Apparatus

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Role | Supplier |

| 2-hydroxy-6-phenylnicotinonitrile | C₁₂H₈N₂O | 196.21 | Starting Material | N/A |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Chlorinating Agent | Sigma-Aldrich, etc. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Fisher Scientific, etc. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | N/A |

| Crushed Ice | H₂O | 18.02 | Quenching | N/A |

Laboratory Apparatus

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser with gas inlet/outlet (oven-dried)

-

Thermometer or thermocouple

-

Oil bath or heating mantle with magnetic stirrer

-

Magnetic stir bars

-

Dropping funnel (optional)

-

Nitrogen or Argon gas supply with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄) and chamber

CRITICAL SAFETY PROTOCOLS

Phosphorus oxychloride (POCl₃) is an extremely hazardous substance. It is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4][5] Adherence to the following safety protocols is mandatory.

-

Work Area: All manipulations involving POCl₃ must be conducted inside a certified, high-performance chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): A full set of PPE is required at all times. This includes:

-

Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station.[4][6] All personnel should be trained on their location and operation.

-

Spill and Waste: Have a spill kit rated for reactive and corrosive materials readily available. All POCl₃ waste must be quenched and disposed of as hazardous waste according to institutional guidelines. DO NOT use water to clean up spills.[4]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

-

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of hydroxypyridines.[1][2]

Caption: Step-by-step experimental workflow for chlorination.

Step 1: Reaction Setup

-

Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Ensure the system is under an inert atmosphere (Nitrogen or Argon) by connecting the top of the condenser to a gas line with a bubbler outlet.

-

To the flask, add 2-hydroxy-6-phenylnicotinonitrile (e.g., 10.0 g, 1.0 eq).

Step 2: Reagent Addition

-

Working entirely within a chemical fume hood, carefully measure and add phosphorus oxychloride (POCl₃) to the reaction flask (e.g., 20 mL). POCl₃ will act as both the reagent and the solvent.

Step 3: Reaction Conditions

-

With gentle stirring, slowly heat the reaction mixture in an oil bath to reflux (approximately 110°C).[1]

-

Maintain the reflux for 10-14 hours, ensuring a continuous inert atmosphere.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

-

Periodically monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Carefully take a small aliquot from the reaction, quench it in a vial with ice and NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

-

The reaction is complete when the starting material spot is no longer visible by UV light.

Step 5: Work-up and Isolation

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

In a large beaker (at least 10x the volume of the reaction mixture) containing a large amount of crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. CAUTION: This quenching process is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood.

-

Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize the excess acid. Continue adding until gas evolution ceases and the pH of the aqueous solution is basic (pH 8-9), confirmed with pH paper.

-

Transfer the entire mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

-

The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.

Product Characterization and Expected Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.[8]

| Parameter | Expected Value/Description |

| Product Name | This compound |

| Molecular Formula | C₁₂H₇ClN₂[1] |

| Molecular Weight | 214.65 g/mol [1] |

| Appearance | Off-white to pale yellow solid[1] |

| Expected Yield | 75-90% (variable) |

| Melting Point | Literature values should be consulted. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons on the phenyl and pyridine rings. The integration should correspond to the 7 aromatic protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the 12 unique carbons in the molecule. Key signals include the nitrile carbon (~115-120 ppm) and the carbon bearing the chlorine atom (~150-155 ppm).

-

FT-IR (KBr or ATR): The spectrum should show a sharp, strong absorbance characteristic of the nitrile group (–C≡N) around 2220-2230 cm⁻¹.[9][10] Other key peaks include aromatic C-H stretching (~3050-3100 cm⁻¹) and C=C/C=N ring stretching vibrations (~1400-1600 cm⁻¹).

-

Mass Spectrometry (EI or ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound. There will be a molecular ion peak (M⁺) and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1.

Conclusion

This application note provides a robust and reliable protocol for the chlorination of 2-hydroxy-6-phenylnicotinonitrile. By understanding the reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently synthesize this important chemical intermediate with high yield and purity. The self-validation checkpoints integrated into the protocol ensure that the reaction is monitored effectively, leading to a successful and reproducible outcome.

References

- 1. This compound (43083-14-3) for sale [vulcanchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lanxess.com [lanxess.com]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Analytical Techniques for the Comprehensive Characterization of 2-Chloro-6-phenylnicotinonitrile

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust characterization of 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3), a key heterocyclic intermediate in pharmaceutical and materials science research.[1][2] Recognizing the critical need for unambiguous identification, purity assessment, and impurity profiling, this guide is designed for researchers, quality control analysts, and drug development professionals. We present a multi-faceted analytical strategy, integrating chromatographic, spectroscopic, and thermal analysis techniques. Detailed, field-tested protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.

Introduction and Physicochemical Profile

This compound is a halogenated pyridine derivative featuring a nitrile functional group.[1] Its unique electronic distribution, arising from both electron-withdrawing (chloro, nitrile) and electron-donating (phenyl) groups, makes it a versatile building block for more complex bioactive molecules and potential enzyme inhibitors.[1] Rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products. This involves confirming the chemical identity and quantifying the purity level by identifying and measuring any process-related impurities or degradation products.

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value / Description | Source |

| IUPAC Name | 2-chloro-6-phenylpyridine-3-carbonitrile | [1] |

| Molecular Formula | C₁₂H₇ClN₂ | [1] |

| Molecular Weight | ~214.65 g/mol | [1] |

| Physical State | Typically a solid at room temperature | [1] |

| Functional Groups | Nitrile (-C≡N), Chloro (-Cl), Phenyl (C₆H₅), Pyridine Ring | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Chloroform. Limited solubility in water. | [1][3] |

Synthesis and Potential Impurities

Understanding the synthetic route is fundamental to developing a targeted analytical strategy, as it predicts the most likely impurities. A common method for synthesizing this compound is the chlorination of 2-hydroxy-6-phenylnicotinonitrile using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Caption: Common synthesis route and resulting potential impurities.

Based on this pathway, key impurities to monitor include:

-

Unreacted Starting Material: 2-hydroxy-6-phenylnicotinonitrile.

-

Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly during workup.[1]

-

Residual Solvents: Solvents used during reaction and purification steps.

Integrated Analytical Workflow

A multi-technique approach is essential for a complete characterization. No single technique can provide all the necessary information. The following workflow illustrates how different analytical methods are integrated to build a complete quality profile.

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing purity and quantifying impurities. The choice between HPLC and GC depends on the analyte's volatility and thermal stability. For this compound, HPLC is the primary technique for purity analysis, while GC-MS is excellent for confirming identity and analyzing volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle: Reverse-phase HPLC is ideal for this compound due to its moderate polarity and strong UV absorbance from the aromatic rings. The method separates the main compound from less polar and more polar impurities.

Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl group, leading to good retention and separation from polar impurities.

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

Rationale: Acetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate silanols on the column and any acidic/basic analytes, leading to sharper peaks.

-

-

Gradient Elution:

Time (min) % Solvent B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Rationale: The conjugated aromatic system of the molecule exhibits strong absorbance at this wavelength.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatiles

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides confirmation of molecular weight and a fragmentation pattern that serves as a chemical fingerprint. This is particularly useful for identifying residual solvents or thermally stable impurities.[4]

Protocol:

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-